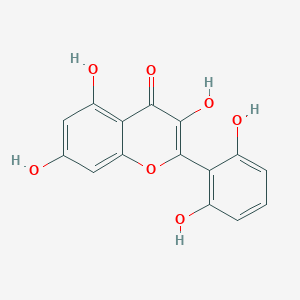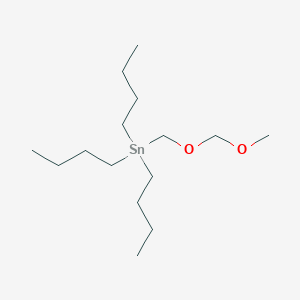
Tributyl((methoxymethoxy)methyl)stannane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tributyl((methoxymethoxy)methyl)stannane involves key steps including the use of boron trifluoride etherate and (tributylstannyl)methanol as reactants. The process yields tributyl((methoxymethoxy)methyl)stannane as a product, highlighting the importance of metalation reactions with tin and protection of oxygen groups in its formation (Danheiser et al., 2003).
Molecular Structure Analysis
The molecular structure of tributyl((methoxymethoxy)methyl)stannane is not directly discussed in the searched papers, but understanding its structure can be inferred from synthesis methods and reactions involving stannane compounds. These procedures suggest a structure that allows for reactive interactions with aldehydes and other compounds, leading to the formation of various functionalized products.
Chemical Reactions and Properties
This compound is utilized in reactions to form threo-selective, homo-enolate equivalents and participates in stereocontrolled thermal reactions with aldehydes to produce butyrolactones and enol ethers. Such reactions demonstrate the compound's ability to undergo addition reactions with crotonaldehyde, showcasing its reactivity and application in synthesizing complex organic molecules (Pratt & Thomas, 1982; Pratt & Thomas, 1989).
Wissenschaftliche Forschungsanwendungen
Preparation of Trifluoromethylated Heterocyclic Compounds : Tributyl(3,3,3-trifluoro-1-propynyl)stannane is effective in preparing various trifluoromethylated heterocyclic compounds, which are useful as building blocks for introducing functional groups like aryl or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Asymmetric Allylation : Tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane is used for asymmetric allylation of butanal, aiding in the synthesis of optically active homoallylic alcohol, relevant in pharmaceutical synthesis (Masyuk & Mineeva, 2016).
Allylation of Radicals : Tributyl[2-(trimethylsilyl)-prop-2-enyl]stannane shows high efficiency in allylation reactions, significantly accelerating the rate for both nucleophilic and electrophilic radicals (Renaud, Gerster, & Ribezzo, 1994).
Synthesis of β-Carboline Alkaloids : Tributyl(1-ethoxyvinyl)stannane is utilized as a C2-building block for synthesizing β-carboline alkaloids, yielding compounds like 1-acetyl-β-carboline (Bracher & Hildebrand, 1993).
Selective Reaction with Aldehydes : (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane selectively reacts with aldehydes to produce anti-4-hydroxy-3-methyl-cis-1,2-enol ethers (Pratt & Thomas, 1989).
Threo-Selective Homo-Enolate Equivalent : E-1-methoxymethoxybut-2-enyl(tri-n-butyl)stannane shows potential as a threo-selective, homo-enolate equivalent for synthesizing threo-4,5-disubstituted butyrolactones, relevant in the pharmaceutical and biotechnology industries (Pratt & Thomas, 1982).
Anion-Recognition Agents : Triorgano[(1-oxoalkyl)oxy]stannanes, including similar compounds, serve as anion-recognition agents in industries like pharmaceuticals, cosmetics, and food packaging (Dalil et al., 2002).
Safety Precautions : It's important to note that Tributyl[(methoxymethoxy)methyl]stannane is a potential poison and requires careful handling, including alkaline washing in flasks during preparation (Danheiser et al., 2003).
Safety and Hazards
Tributyl((methoxymethoxy)methyl)stannane is classified as dangerous with the signal word "Danger" . It has hazard statements H301, H312, H315, H319, H360FD, H372, and H410 . Precautionary statements include P202, P273, P280, P301 + P310, P302 + P352 + P312, and P305 + P351 + P338 . The hazard classifications include Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 .
Eigenschaften
IUPAC Name |
tributyl(methoxymethoxymethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H7O2.Sn/c3*1-3-4-2;1-4-3-5-2;/h3*1,3-4H2,2H3;1,3H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKJWZUBFCJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400644 | |
| Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100045-83-8 | |
| Record name | Tributyl[(methoxymethoxy)methyl]stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyl((methoxymethoxy)methyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

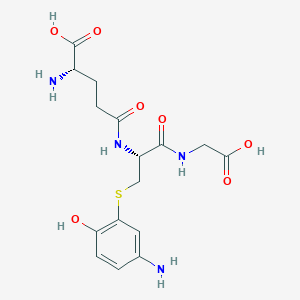



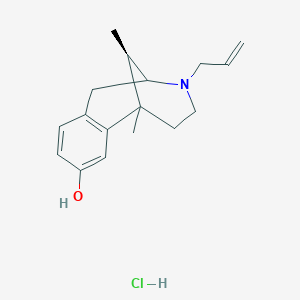

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
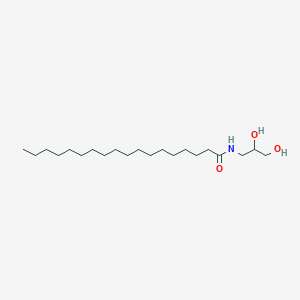
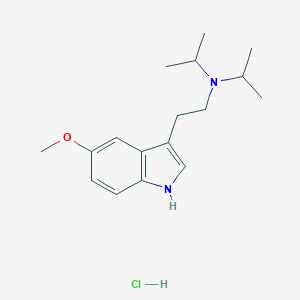

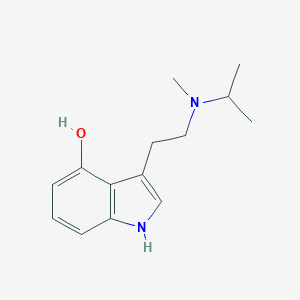
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
